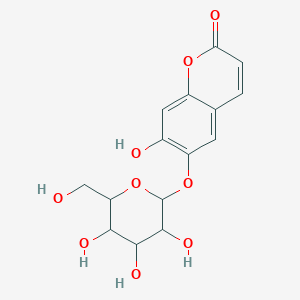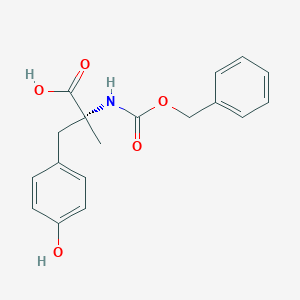
Cbz-alpha-methyl-D-Tyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-alpha-methyl-D-Tyr, also known as carboxybenzyl-alpha-methyl-D-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the carboxybenzyl group serves as a protecting group for the amino functionality. This compound is particularly useful in the synthesis of complex peptides and proteins due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-alpha-methyl-D-Tyr typically involves the protection of the amino group of alpha-methyl-D-tyrosine with a carboxybenzyl group. This can be achieved using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
alpha-methyl-D-tyrosine+Cbz-Cl→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used for the removal of the carboxybenzyl group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alpha-methyl-D-tyrosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cbz-alpha-methyl-D-Tyr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cbz-alpha-methyl-D-Tyr primarily involves its role as a protected amino acid in peptide synthesis. The carboxybenzyl group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under mild conditions, typically by catalytic hydrogenation, to yield the free amino acid.
Vergleich Mit ähnlichen Verbindungen
Cbz-alpha-methyl-D-Tyr can be compared with other protected amino acids such as:
Cbz-tyrosine: Similar in structure but lacks the alpha-methyl group.
Fmoc-alpha-methyl-D-Tyr: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a carboxybenzyl group for protection.
Boc-alpha-methyl-D-Tyr: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
This compound is unique due to its specific combination of the carboxybenzyl protecting group and the alpha-methyl substitution on the tyrosine residue. This combination provides enhanced stability and selectivity in peptide synthesis compared to other protected amino acids.
List of Similar Compounds
- Cbz-tyrosine
- Fmoc-alpha-methyl-D-Tyr
- Boc-alpha-methyl-D-Tyr
Eigenschaften
Molekularformel |
C18H19NO5 |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
(2R)-3-(4-hydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-18(16(21)22,11-13-7-9-15(20)10-8-13)19-17(23)24-12-14-5-3-2-4-6-14/h2-10,20H,11-12H2,1H3,(H,19,23)(H,21,22)/t18-/m1/s1 |
InChI-Schlüssel |
PKGJZJPKNMOLOE-GOSISDBHSA-N |
Isomerische SMILES |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)
![1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline](/img/structure/B13392344.png)
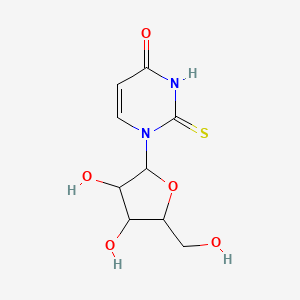
![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)

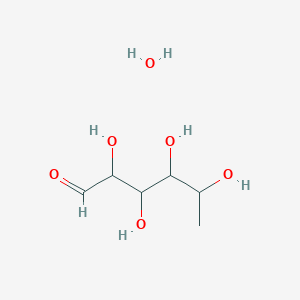
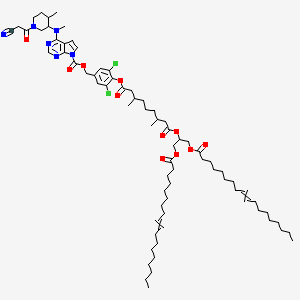

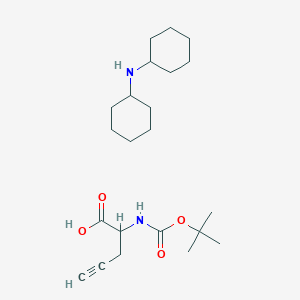

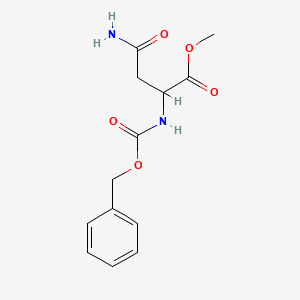
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)
